Quinolin-8-yl diphenylborinate
Overview
Description
Quinolin-8-yl diphenylborinate is a chemical compound that belongs to the class of boron-containing quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl diphenylborinate typically involves the reaction of quinolin-8-ylboronic acid with diphenylborinic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by palladium-based catalysts and requires heating to moderate temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl diphenylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ylboronic acid derivatives.
Reduction: Reduction reactions can convert the borinate group to other functional groups.
Substitution: The borinate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified boron-containing groups. These products often exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
Quinolin-8-yl diphenylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting metal ions.
Medicine: Research has explored its potential as an anticancer agent and as a therapeutic for other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Quinolin-8-yl diphenylborinate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, altering their activity. The compound’s boron-containing group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of metal ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-ylboronic acid
- Diphenylborinic acid
- 8-Quinolinamines
Uniqueness
Quinolin-8-yl diphenylborinate is unique due to its combination of a quinoline ring and a boron-containing group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits higher stability and specificity in its interactions with molecular targets .
Properties
IUPAC Name |
diphenyl(quinolin-8-yloxy)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLULIBFILJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963545 | |
Record name | Quinolin-8-yl diphenylborinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4630-12-0 | |
Record name | Quinolin-8-yl diphenylborinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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